molecular formula C12H9Cl2NO4S2 B10868319 Methyl 5-chloro-3-[(3-chlorophenyl)sulfamoyl]thiophene-2-carboxylate

Methyl 5-chloro-3-[(3-chlorophenyl)sulfamoyl]thiophene-2-carboxylate

Cat. No.: B10868319
M. Wt: 366.2 g/mol
InChI Key: FOMNHBGXZWQHBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-chloro-3-[(3-chloroanilino)sulfonyl]-2-thiophenecarboxylate is a complex organic compound with significant potential in various scientific fields. This compound features a thiophene ring substituted with a carboxylate group, a sulfonyl group, and a chlorinated aniline moiety. Its unique structure imparts distinct chemical properties, making it a valuable subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-chloro-3-[(3-chloroanilino)sulfonyl]-2-thiophenecarboxylate typically involves multiple steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.

    Chlorination: The thiophene ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

    Sulfonylation: The chlorinated thiophene undergoes sulfonylation with chlorosulfonic acid to introduce the sulfonyl group.

    Amination: The sulfonylated thiophene is reacted with 3-chloroaniline under basic conditions to form the desired product.

    Esterification: Finally, the carboxylic acid group is esterified using methanol and a suitable acid catalyst, such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.

    Purification Steps: Including crystallization, filtration, and recrystallization to obtain high-purity product.

    Quality Control: Analytical techniques like HPLC and NMR spectroscopy are employed to ensure the product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-3-[(3-chloroanilino)sulfonyl]-2-thiophenecarboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas and a palladium catalyst.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF).

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted thiophenes can be obtained.

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Amines from nitro groups.

Scientific Research Applications

Methyl 5-chloro-3-[(3-chloroanilino)sulfonyl]-2-thiophenecarboxylate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of dyes, pigments, and pharmaceuticals.

Mechanism of Action

The compound exerts its effects through various mechanisms:

    Enzyme Inhibition: It can bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.

    Receptor Modulation: It may interact with cellular receptors, altering signal transduction pathways.

    Molecular Targets: Potential targets include kinases, proteases, and G-protein coupled receptors.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-chloro-3-chlorosulfonyl-2-thiophenecarboxylate
  • Methyl 5-chloro-3-(methylsulfamoyl)thiophene-2-carboxylate
  • 5-chloro-3-(methylamino)sulfamoyl-2-carboxylic acid methyl ester

Uniqueness

Methyl 5-chloro-3-[(3-chloroanilino)sulfonyl]-2-thiophenecarboxylate is unique due to its dual chlorination and sulfonylation, which imparts distinct reactivity and biological activity compared to its analogs. This makes it a valuable compound for developing new pharmaceuticals and industrial chemicals.

Properties

Molecular Formula

C12H9Cl2NO4S2

Molecular Weight

366.2 g/mol

IUPAC Name

methyl 5-chloro-3-[(3-chlorophenyl)sulfamoyl]thiophene-2-carboxylate

InChI

InChI=1S/C12H9Cl2NO4S2/c1-19-12(16)11-9(6-10(14)20-11)21(17,18)15-8-4-2-3-7(13)5-8/h2-6,15H,1H3

InChI Key

FOMNHBGXZWQHBT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(S1)Cl)S(=O)(=O)NC2=CC(=CC=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.